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2,4-Decadienal

Flavor Chemistry Sensory Analysis Odor Threshold

2,4-Decadienal (CAS 25152-84-5) is the definitive conjugated dienal for analytical and flavor applications requiring the authentic deep-fried, fatty, and meaty character of cooked chicken. Unlike generic aldehydes, its unmatched odor threshold (0.0001 mg/kg) and mechanistic link to the 9-hydroperoxide of linoleate make it the precise, non-substitutable marker for lipid oxidation in soybean, sunflower, and corn oils. For QC labs developing GC‑MS methods to authenticate poultry or monitor rancidity, and for flavor houses creating realistic fried-food profiles at trace levels, this is your essential, high-purity standard.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 25152-84-5
Cat. No. B140250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Decadienal
CAS25152-84-5
Synonyms(2E,4E)-2,4-Decadienal;  (2E,4E)-Deca-2,4-dienal;  (2E,4E)-Decadienal;  (E,E)-2,4-Decadien-1-al;  (E,E)-2,4-Decadienal;  2-trans,4-trans-Decadienal;  trans,trans-2,4-Decadien-1-al;  trans,trans-2,4-Decadienal;  trans-2,trans-4-Decadienal
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC=O
InChIInChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+
InChIKeyJZQKTMZYLHNFPL-BLHCBFLLSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A yellow liquid
Solubilitysoluble in fixed oils;  Insoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Decadienal (CAS 25152-84-5) Procurement Guide: Analytical Standards and Key Specifications


2,4-Decadienal (CAS 25152-84-5) is a volatile, unsaturated aldehyde with the molecular formula C₁₀H₁₆O, existing as a mixture of (E,E) and (E,Z) stereoisomers . This compound is primarily recognized as a secondary product of lipid peroxidation, particularly from linoleic acid-rich oils, and is a potent aroma-active compound known for its characteristic deep-fried, fatty, and meaty odor [1]. As a key odorant in various food matrices, it is commercially available as an analytical standard, typically with a purity of ≥94% (GC), for use in GC-MS, HPLC, and sensory research applications .

Why 2,4-Decadienal Cannot Be Substituted by Other Unsaturated Aldehydes in Critical Applications


The sensory and chemical behavior of 2,4-decadienal is not interchangeable with its closest analogs due to its unique conjugated dienal structure. While compounds like (E)-2-decenal or 2,4-nonadienal share functional group similarities, their differences in chain length and degree of unsaturation translate into distinct odor thresholds and odor activity values (OAVs) [1]. For instance, the low odor threshold of (E,E)-2,4-decadienal (0.0001 mg/kg) directly determines its contribution to a product's aroma profile, even at trace concentrations [1]. Substituting it with a less potent analog would require significantly higher concentrations to achieve a similar sensory effect, potentially altering the intended flavor balance or exceeding regulatory limits [2]. The quantitative evidence below demonstrates these non-fungible characteristics.

Quantitative Differentiation of 2,4-Decadienal vs. Key Analogs: Odor Potency, Activity, and Source Specificity


Superior Odor Potency of (E,E)-2,4-Decadienal vs. (E)-2-Decenal and Decanal

The (E,E)-isomer of 2,4-decadienal exhibits a significantly lower odor threshold in a water matrix compared to its structurally similar analogs, (E)-2-decenal and decanal [1]. This indicates a much higher odor potency.

Flavor Chemistry Sensory Analysis Odor Threshold

Dominant Odor Activity Value (OAV) in a Complex Food Matrix vs. Octanal and Nonanal

In the context of fermented milk, (E,E)-2,4-decadienal consistently demonstrates the highest odor activity value (OAV), significantly surpassing other key aldehydes like octanal and nonanal [1]. The OAV is a critical metric that integrates both concentration and odor threshold to quantify a compound's actual sensory impact.

Food Science Volatile Analysis Aroma Contribution

Species-Specific Presence as a Poultry Meat Biomarker vs. 2,4-Heptadienal and 2,4-Nonadienal

A multispecies comparison of meat volatiles identified (E,Z)-2,4-decadienal as a unique odorant present exclusively in poultry meat (chicken and duck) but absent in livestock meats (pork and beef) [1]. This contrasts with other dienals like 2,4-heptadienal and 2,4-nonadienal, which are associated with different fatty acid precursors and have different distribution patterns [2].

Food Authentication Meat Science Lipid Oxidation

Provenance-Dependent Isomeric Ratio (E,E vs. E,Z) Influencing Flavor Perception

The sensory character of 2,4-decadienal is governed by its stereoisomer composition. While both (E,E) and (E,Z) isomers are found, they have different odor descriptions and thresholds [1]. For example, in green olives, (E,E)-2,4-decadienal (FD factor = 128) imparts a green note, while (E,Z)-2,4-decadienal (FD factor = 64) is associated with a coriander/paraffin oil note [2]. The commercial product is a mixture, and understanding the isomer ratio is critical for predicting its flavor impact.

Flavor Chemistry Stereoisomers Sensory Science

Function as a Direct Indicator of Linoleic Acid Oxidation vs. Alternative Oxidation Markers

2,4-Decadienal is a specific secondary oxidation product derived from linoleic acid. Its formation is mechanistically linked to the 9-hydroperoxide of linoleate, setting it apart from hexanal, which is formed from the 13-hydroperoxide [1]. This makes it a more targeted marker for the oxidative degradation of oils rich in linoleic acid.

Food Chemistry Oxidative Stability Analytical Marker

Strategic Application Scenarios for 2,4-Decadienal Based on Verified Differentiation


Poultry Flavor Authentication and Formulation

Leverage the species-specific presence of (E,Z)-2,4-decadienal as a biomarker for poultry meat [1]. For analytical laboratories, this compound is an essential standard for developing GC-MS methods to authenticate chicken or duck flavor in processed foods. For flavor houses, it is a non-substitutable ingredient for creating authentic, meaty, and fried chicken profiles, as evidenced by its consistently high odor activity values in cooked meat systems [2].

Oxidative Stability Monitoring of Linoleic Acid-Rich Oils

Employ 2,4-decadienal as a specific and sensitive marker for the onset of rancidity in high-linoleic acid oils like soybean, sunflower, and corn oil [1]. Its direct mechanistic link to the 9-hydroperoxide of linoleate makes it a more precise indicator than general markers like hexanal. Researchers and QC labs can use it to accurately assess the effectiveness of antioxidants or the impact of processing and storage conditions on oil quality [2].

High-Impact Fatty/Deep-Fried Flavor Creation

For savory flavor creation, 2,4-decadienal is unmatched in its ability to impart a potent, characteristic deep-fried or fatty note at trace levels. Its exceptionally low odor threshold (0.0001 mg/kg) and high OAV [1] mean it can be used with precision to add depth and complexity to fried food, snack seasoning, and meat flavor formulations without the need for high, potentially off-flavor-causing concentrations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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